molecular formula C9H5N3O B589343 2,4-Pyridinedicarbonitrile, 6-acetyl- CAS No. 155806-76-1

2,4-Pyridinedicarbonitrile, 6-acetyl-

Cat. No.: B589343
CAS No.: 155806-76-1
M. Wt: 171.159
InChI Key: NOFXKDXHRXRRBW-UHFFFAOYSA-N
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Description

Properties

CAS No.

155806-76-1

Molecular Formula

C9H5N3O

Molecular Weight

171.159

IUPAC Name

6-acetylpyridine-2,4-dicarbonitrile

InChI

InChI=1S/C9H5N3O/c1-6(13)9-3-7(4-10)2-8(5-11)12-9/h2-3H,1H3

InChI Key

NOFXKDXHRXRRBW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC(=N1)C#N)C#N

Synonyms

2,4-Pyridinedicarbonitrile, 6-acetyl- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyridinedicarbonitrile, 6-acetyl- typically involves the reaction of 2,4-dicyanopyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for 2,4-Pyridinedicarbonitrile, 6-acetyl- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: 2,4-Pyridinedicarbonitrile, 6-acetyl- can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction of the cyano groups can lead to the formation of amines.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of pyridine-2,4-dicarboxylic acid derivatives.

    Reduction: Formation of 2,4-diaminopyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Pyridinedicarbonitrile, 6-acetyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Pyridinedicarbonitrile, 6-acetyl- involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the acetyl group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Acetyl-2,4-pyridinedicarbonitrile
  • Synonyms: 6-Acetylnicotinonitrile, 3-Pyridinecarbonitrile, 6-acetyl- (9CI)
  • CAS No.: 52689-19-7
  • Molecular Formula : C₈H₆N₂O
  • Molar Mass : 146.15 g/mol
  • Key Features: Contains two cyano groups (positions 2 and 4) and an acetyl group (position 6) on the pyridine ring. The acetyl group introduces electron-withdrawing effects, while the cyano groups enhance polarity and reactivity .

Physical Properties :

  • Density : 1.19 g/cm³ (predicted)
  • Boiling Point : 296.3°C (predicted)
  • pKa : -0.45 (predicted, indicating strong acidity)
  • Storage : Stable under inert atmosphere at room temperature .

Applications :
Primarily used in pharmaceutical synthesis and as an intermediate in organic reactions due to its reactivity in nucleophilic additions and hydrogen bonding .

Comparison with Structurally Similar Compounds

2,4-Pyridinedicarbonitrile (CAS 29181-50-8)

  • Molecular Formula : C₇H₃N₃
  • Substituents: Cyano groups at positions 2 and 3.
  • Key Differences : Lacks the acetyl group at position 6, resulting in reduced electron-withdrawing effects compared to the acetylated derivative.
  • Reactivity: The dual cyano groups facilitate π-π stacking in solid-state applications and participate in nucleophilic additions.
  • Applications : Used in materials science for designing coordination polymers and catalysts .

6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile (PDB ID: 8TS)

  • Molecular Formula : C₁₂H₁₄N₄O
  • Substituents: Acetylpiperazinyl group at position 6 and a cyano group at position 3.
  • Applications : Explored in drug design for targeting enzymes or receptors due to its structural complexity .

2-Amino-6-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-3,5-pyridinedicarbonitrile

  • Molecular Formula : C₁₇H₁₃ClF₃N₇
  • Substituents: Amino group at position 2, trifluoromethyl and chloro groups on the pyridine ring.
  • Key Differences: Additional halogen and amino groups increase steric hindrance and alter electronic properties.

Structural and Functional Analysis

Electronic Effects

  • Cyano Groups: Strong electron-withdrawing nature in both 2,4-Pyridinedicarbonitrile and its acetylated derivative enhances reactivity toward nucleophiles (e.g., amines, thiols) .
  • Acetyl Group : In 6-acetyl derivatives, the acetyl moiety moderately withdraws electrons, influencing regioselectivity in substitution reactions .

Data Table: Comparative Overview

Compound Name Molecular Formula Substituents Boiling Point (°C) Key Applications
2,4-Pyridinedicarbonitrile, 6-Acetyl- C₈H₆N₂O 2,4-Cyano, 6-Acetyl 296.3 (predicted) Pharmaceuticals, Organic Synthesis
2,4-Pyridinedicarbonitrile C₇H₃N₃ 2,4-Cyano N/A Materials Science, Catalysis
6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile C₁₂H₁₄N₄O 3-Cyano, 6-Acetylpiperazinyl N/A Drug Design
2-Amino-6-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-3,5-pyridinedicarbonitrile C₁₇H₁₃ClF₃N₇ 2-Amino, 3,5-Cyano, Trifluoromethyl N/A Bioactivity Studies

Q & A

Q. Optimization Tips :

  • Control pH and temperature to prevent side reactions (e.g., cyano group degradation) .
  • Use polar aprotic solvents (DMF/ethanol mixtures) for crystallization to enhance purity .

What spectroscopic and crystallographic methods validate the structure of 6-acetyl-2,4-pyridinedicarbonitrile?

Basic Research Question
Characterization relies on:

  • Spectroscopy :
    • IR : Peaks at ~2200 cm⁻¹ confirm nitrile groups; carbonyl stretches (1650–1750 cm⁻¹) indicate acetyl moieties .
    • NMR : 1^1H NMR signals for acetyl protons (~2.5 ppm) and aromatic protons (6.5–8.5 ppm); 13^{13}C NMR distinguishes nitrile carbons (~115 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C≡N: ~1.15 Å, C=O: ~1.22 Å) .

Data Interpretation : Cross-reference experimental spectra with computational models (e.g., DFT) to resolve ambiguities in substituent positioning .

How do reaction mechanisms differ between enzymatic and chemical synthesis of pyridinedicarbonitrile derivatives?

Advanced Research Question

  • Chemical Synthesis : Proceeds via Knoevenagel condensation, forming α,β-unsaturated intermediates that cyclize with ammonium acetate . Side reactions (e.g., over-alkylation) require strict stoichiometric control .
  • Enzymatic Pathways : Rhodococcus erythropolis A4 hydrolyzes nitriles to carboxamides via a two-step mechanism: hydration to an amide intermediate, followed by slower hydrolysis to carboxylic acids .

Key Contrast : Enzymatic methods achieve higher regioselectivity but require longer reaction times (118 hours for full conversion) compared to chemical routes (20 hours) .

What strategies address contradictions in reported yields for pyridinedicarbonitrile syntheses?

Advanced Research Question
Discrepancies arise from:

  • Catalyst Selection : Palladium/copper catalysts improve yields in cross-coupling steps but may introduce metal contaminants .
  • Solvent Effects : Ethanol vs. DMF influences cyclization efficiency; polar solvents stabilize transition states .

Q. Resolution Approach :

  • Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Use HPLC to quantify byproducts and adjust purification protocols (e.g., column chromatography vs. recrystallization) .

How can computational modeling predict the biological interactions of 6-acetyl-2,4-pyridinedicarbonitrile?

Advanced Research Question

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock. Focus on hydrogen bonding with cyano/acetyl groups .
  • QSAR Studies : Correlate substituent electronic effects (Hammett constants) with bioactivity data to guide derivative design .

Validation : Compare computational predictions with experimental binding assays (e.g., SPR, ITC) .

What are the challenges in synthesizing 6-acetyl-2,4-pyridinedicarbonitrile derivatives with heterocyclic substituents?

Advanced Research Question

  • Steric Hindrance : Bulky groups (e.g., thiophene, indole) reduce cyclization efficiency. Mitigate by using microwave-assisted synthesis to accelerate kinetics .
  • Regioselectivity : Competing reaction pathways (e.g., 2,4- vs. 3,5-substitution) require directing groups (e.g., tert-butyl) to control positioning .

Case Study : 6-(1H-indol-3-yl) derivatives require low-temperature conditions (-20°C) to prevent polymerization .

How does pH influence the stability of 6-acetyl-2,4-pyridinedicarbonitrile in aqueous solutions?

Basic Research Question

  • Acidic Conditions : Protonation of nitrile groups accelerates hydrolysis to carboxamides (t₁/₂ < 1 hour at pH 2) .
  • Neutral/Alkaline Conditions : Stable for >48 hours at pH 7–9, making aqueous reaction buffers viable for enzymatic modifications .

Practical Tip : Use phosphate buffers (pH 7.4) for biological assays to maintain compound integrity .

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